5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone

Description

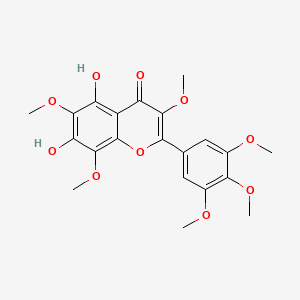

5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone (C₂₁H₂₂O₁₀; molecular weight 418.4 g/mol) is a polymethoxyflavone (PMF) characterized by hydroxyl groups at positions 5 and 7 and methoxy groups at positions 3, 6, 8, 3', 4', and 5' (Figure 1). It is isolated from Murraya paniculata (Rutaceae) leaves and stems and serves as a reference standard in phytochemical research with ≥95% purity . Its structure is distinguished by a unique substitution pattern that influences solubility, bioavailability, and bioactivity.

Properties

IUPAC Name |

5,7-dihydroxy-3,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c1-25-10-7-9(8-11(26-2)17(10)27-3)16-20(29-5)14(23)12-13(22)19(28-4)15(24)21(30-6)18(12)31-16/h7-8,22,24H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRNWRWFNALYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242617 | |

| Record name | NSC 618934 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96887-18-2 | |

| Record name | 5,7-Dihydroxy 3,3',4',5',6,8-hexamethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096887182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 618934 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIHYDROXY 3,3',4',5',6,8-HEXAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4K6KAQ7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Pd(II)-Catalyzed Oxidative Cyclization from 2′-Hydroxydihydrochalcone Precursors

Reaction Design and Optimization

Pd(II)-mediated oxidative cyclization has emerged as a versatile method for synthesizing flavones from 2′-hydroxydihydrochalcones. The process involves two critical steps: dehydrogenation to form a chalcone intermediate and cyclization to yield the flavone core.

Table 1: Optimization of Pd(II) Catalysts for Flavone Synthesis

| Catalyst System | Ligand | Oxidant | Yield (%) |

|---|---|---|---|

| Pd(TFA)₂ | None | O₂ | 12 |

| Pd(TFA)₂ | 2,2′-Bipyridine | O₂ | 55 |

| Pd(TFA)₂ | 5-Nitro-1,10-phenanthroline | O₂ | 81 |

Key findings:

Substrate Scope and Regioselectivity

The method accommodates diverse substituents on both aromatic rings:

- Electron-Withdrawing Groups (EWGs) : Halogens (–F, –Cl), triflate (–OTf), and nitro (–NO₂) groups are tolerated at positions 4, 5, and 6 on the A-ring.

- Electron-Donating Groups (EDGs) : Methoxy (–OCH₃) and hydroxy (–OH) groups at positions 3', 4', and 5' on the B-ring direct cyclization without side reactions.

Mechanistic Insight :

Kinetic studies using HPLC reveal rapid dehydrogenation of 2′-hydroxydihydrochalcone to 2′-hydroxychalcone, followed by slower cyclization to the flavone. The Pd(II) catalyst facilitates both steps via a concerted metalation-deprotonation mechanism.

Derivatization of Pre-Existing Polymethoxyflavones

Regioselective Demethylation-Etherification

Tangeretin (5,6,7,8,4′-pentamethoxyflavone) and nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone) serve as starting materials for partial demethylation and subsequent functionalization:

Demethylation :

Etherification :

Table 2: Yield of Key Intermediates in Demethylation-Etherification

| Starting Material | Demethylation Agent | Product | Yield (%) |

|---|---|---|---|

| Nobiletin | HBr/AcOH | 5,7-Dihydroxy-6,8,3′,4′,5′-pentamethoxyflavone | 68 |

Aminoalkyl and Amino Acid Functionalization

Recent work demonstrates the synthesis of bioactive derivatives via amine coupling:

- Bromoethylation :

- Amination :

Example Protocol :

- A mixture of 5,7-dihydroxy-6,8,3′,4′,5′-pentamethoxyflavone (1.4 mmol), K₂CO₃ (14.5 mmol), and 1,2-dibromoethane (11.5 mmol) in acetone undergoes reflux for 4 h. The product is recrystallized from ethanol (Yield: 72%).

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydroflavones or other reduced forms.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavones .

Scientific Research Applications

Antioxidant Activity

Research has shown that flavonoids possess significant antioxidant properties. 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. Studies indicate that this compound can protect cells from oxidative stress, which is linked to various chronic diseases .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in several studies. It can inhibit the expression of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Potential

Flavonoids are known for their anticancer properties. 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone has shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that it may induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this flavonoid. It has been found to enhance cognitive function and protect against neurodegenerative diseases like Alzheimer's by reducing oxidative stress and inflammation in neuronal cells . This suggests potential applications in developing treatments for neurodegenerative disorders.

Cardiovascular Health

Flavonoids contribute to cardiovascular health by improving endothelial function and reducing blood pressure. 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone may help prevent atherosclerosis by modulating lipid metabolism and exhibiting anti-thrombotic effects .

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of various flavonoids included 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone. The results indicated a high level of radical scavenging activity comparable to well-known antioxidants like vitamin C .

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation in mice, administration of this compound significantly reduced swelling and pain compared to control groups. The mechanism was linked to the downregulation of NF-kB signaling pathways .

Case Study 3: Cancer Cell Proliferation Inhibition

In vitro studies on breast cancer cell lines showed that treatment with 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone resulted in decreased cell viability and increased apoptosis markers after 48 hours of exposure .

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Table 1: Structural and Bioactive Differences Among Key PMFs

Structural Nuances and Implications

- Hydroxyl vs. Methoxy Substitutions: The hydroxyl groups at positions 5 and 7 in the target compound enhance its polarity compared to fully methoxylated analogs like nobiletin. This likely improves solubility and interaction with cellular targets, such as enzymes involved in oxidative stress .

- B-Ring Modifications : The 3',4',5'-trimethoxy substitution on the B-ring distinguishes it from casticin (3',4'-dimethoxy) and gardenin D (4'-methoxy), which may alter receptor binding in pathways like NF-κB or CYP450 .

Bioactivity Comparison

- Antioxidant Activity : The 5,7-dihydroxy motif is critical for radical scavenging, as seen in casticin and jaceidin . However, the target compound’s additional methoxy groups may mitigate oxidation susceptibility, prolonging activity compared to less substituted analogs .

- Antimicrobial Effects : Methoxy-rich PMFs like 5,6,7,3',4',5'-hexamethoxyflavone exhibit moderate antituberculosis activity (MIC: 25–50 μg/mL) . The target compound’s hydroxyl groups could enhance this activity by improving membrane permeability.

- Antiproliferative Potential: Citrus PMFs like nobiletin inhibit cancer cell proliferation via PI3K/AKT pathway modulation . Structural similarities suggest the target compound may share mechanistic pathways but require empirical validation.

Natural Sources and Ecological Roles

- The compound is endemic to Murraya paniculata, a plant used traditionally for anti-inflammatory and antimicrobial purposes . In contrast, nobiletin and gardenin D are abundant in citrus peels, contributing to plant defense against pathogens .

- The hydroxyl-methoxy balance in the target compound may reflect adaptation to specific ecological stressors in Murraya habitats, differing from citrus PMFs optimized for UV protection and pest deterrence .

Biological Activity

5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone is a flavonoid compound known for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by multiple methoxy groups that contribute to its biological activity. Its structure can be represented as follows:

Antioxidant Activity

Research indicates that 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in cells. A study demonstrated that this compound effectively scavenges free radicals and enhances the activity of antioxidant enzymes in vitro .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in cellular models. For instance, it was found to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response .

Anticancer Properties

Several studies have explored the anticancer potential of 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In particular, it has shown efficacy against breast cancer cell lines by inhibiting cell proliferation and promoting apoptotic pathways .

In Vivo Studies

In vivo studies have corroborated the findings from in vitro assays. Animal models treated with this flavonoid demonstrated reduced tumor growth rates compared to controls. The compound's ability to penetrate biological membranes enhances its therapeutic potential .

The mechanisms through which 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone exerts its effects include:

- Inhibition of signaling pathways : It modulates pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.

- Induction of apoptosis : The compound activates intrinsic apoptotic pathways leading to cell death in malignant cells.

- Antioxidant defense enhancement : It upregulates endogenous antioxidant systems within cells.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | COX-2 inhibition | |

| Anticancer | Induction of apoptosis | |

| Antidiabetic | Inhibition of pancreatic lipase |

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone resulted in a significant decrease in cell viability (up to 70% reduction at higher concentrations). The study highlighted the compound's potential as a therapeutic agent against hormone-dependent cancers .

Case Study 2: Anti-inflammatory Response

In an animal model of arthritis, administration of this flavonoid led to a marked reduction in joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines compared to untreated controls .

Q & A

Basic: How can 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone be isolated from natural sources with high purity?

Methodological Answer:

- Extraction: Start with dried plant material (leaves/roots) using methanol or ethanol via Soxhlet extraction .

- Purification: Employ silica gel column chromatography with a gradient of hexane:ethyl acetate (70:30 to 0:100) to fractionate crude extracts. Follow with preparative HPLC using a C18 column and mobile phase (acetonitrile:water with 0.1% formic acid) to isolate the compound .

- Purity Validation: Confirm purity (≥95%) via HPLC with UV detection at 254 nm and compare retention times against a reference standard .

Basic: What spectroscopic techniques are recommended for structural elucidation of this compound?

Methodological Answer:

- NMR: Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign hydroxyl/methoxy groups and aromatic protons .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₁H₂₂O₉, m/z 418.126) .

- X-ray Crystallography: Resolve crystal structure for absolute configuration determination (monoclinic P2₁/c space group) .

Advanced: How does the methoxy substitution pattern influence the compound's anti-inflammatory activity?

Methodological Answer:

- Mechanistic Studies: Compare analogs with varying methoxy/hydroxy groups using NF-κB and MAPK pathway assays (e.g., luciferase reporter gene assays, Western blotting) .

- SAR Analysis: Isomers with 3,6,8-trimethoxy vs. 5,7-dihydroxy substitutions show differential inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Advanced: What in vitro models are suitable for studying its mechanism in cancer pathways?

Methodological Answer:

- Cell Viability Assays: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Apoptosis Analysis: Perform Annexin V/PI staining and caspase-3/7 activation assays .

- Pathway-Specific Models: Utilize NF-κB-transfected HEK293 cells to study transcriptional repression .

Basic: How to quantify this compound in plant extracts using HPLC?

Methodological Answer:

- Column: Reverse-phase C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile:water (65:35) with 0.1% trifluoroacetic acid at 1 mL/min .

- Calibration: Prepare a standard curve (1–100 µg/mL) and quantify via peak area at 280 nm .

Advanced: Are there known pharmacokinetic challenges due to its methoxy groups?

Methodological Answer:

- Solubility: Methoxy groups increase lipophilicity, reducing aqueous solubility. Use DMSO for in vitro studies .

- Metabolism: Predict CYP450 interactions using liver microsomes and LC-MS to identify metabolites (e.g., demethylation products) .

Basic: What are the stability considerations for storage?

Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Stability Tests: Monitor degradation via HPLC over 6 months; ≤5% degradation indicates acceptable stability .

Advanced: How to differentiate this flavone from isomeric structures using analytical methods?

Methodological Answer:

- NMR Differentiation: Compare NOESY correlations to distinguish methoxy group positions (e.g., 3,6,8 vs. 5,7,3') .

- Chromatography: Use UPLC with a HILIC column to resolve isomers based on polarity differences .

Advanced: What molecular docking approaches are used to study interactions with NF-κB?

Methodological Answer:

- Software: AutoDock Vina or Schrödinger Suite for docking into NF-κB p65 subunit (PDB: 1NFI).

- Validation: Mutate key binding residues (e.g., Lys145, Arg187) and assess activity loss via EMSA .

Basic: What are the key solubility characteristics in common laboratory solvents?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.